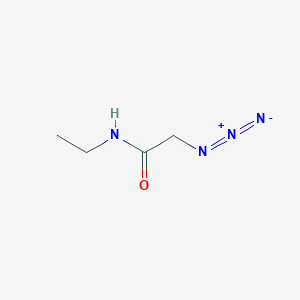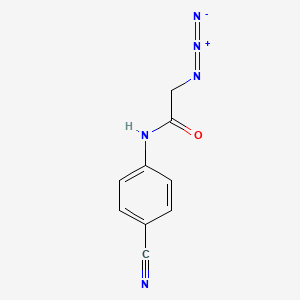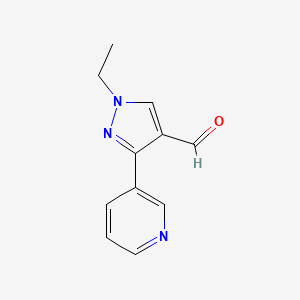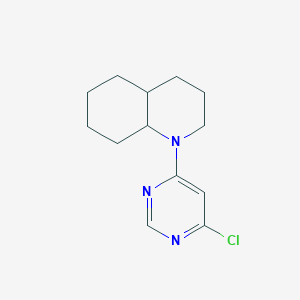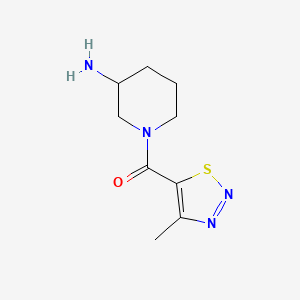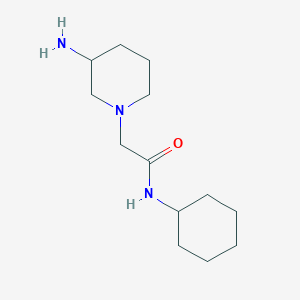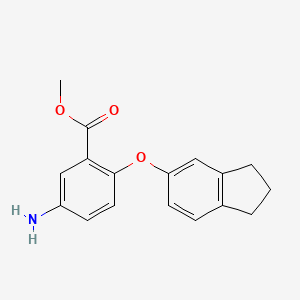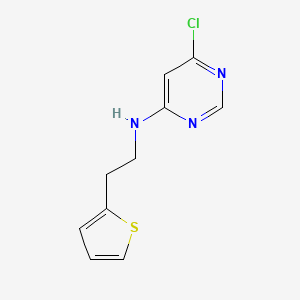
1-(2-Éthoxybenzoyl)pyrrolidin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol has been found to exhibit various biological activities, including anti-inflammatory and analgesic properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects. In industry, it may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that pyrrolidine derivatives, which include 1-(2-ethoxybenzoyl)pyrrolidin-3-ol, have been shown to possess several important biological activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It is known that pyrrolidine derivatives can interact with their targets in a variety of ways . For instance, they can bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound affects multiple pathways. These could include pathways related to inflammation, oxidative stress, and cell proliferation, among others .
Pharmacokinetics
It is known that the physicochemical properties of pyrrolidine derivatives can influence their pharmacokinetic behavior . For instance, the presence of the pyrrolidine ring and the ethoxybenzoyl group could potentially influence the compound’s solubility, permeability, and stability, thereby affecting its bioavailability .
Result of Action
Given the broad range of biological activities associated with pyrrolidine derivatives , it is likely that this compound has multiple effects at the molecular and cellular levels. These could include modulation of enzyme activity, alteration of receptor signaling, and changes in gene expression, among others .
Action Environment
The action of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . .
Analyse Biochimique
Biochemical Properties
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in this compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic functions. Additionally, the ethoxybenzoyl group may facilitate binding interactions with proteins, enhancing the compound’s specificity and efficacy in biochemical assays .
Cellular Effects
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins, leading to altered cellular responses. It may also impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins. Furthermore, 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can affect cellular metabolism by interacting with metabolic enzymes, altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine and ethoxybenzoyl groups. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular functions. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the flux of metabolites through these pathways. For example, this compound may be metabolized by enzymes that recognize pyrrolidine or ethoxybenzoyl groups, leading to the formation of specific metabolites. These metabolic interactions can affect the overall metabolic profile of cells and tissues, potentially altering their function and activity .
Transport and Distribution
The transport and distribution of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol within cells and tissues are critical factors that influence its activity and efficacy. This compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments. These interactions can affect the localization and concentration of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol within cells, influencing its overall impact on cellular function .
Méthodes De Préparation
The synthesis of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be achieved through various synthetic routes. One classical method involves the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, azide, or azomethine ylide, with a dipolarophile, typically an olefin . This method is known for its regio- and stereoselectivity. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(2-Ethoxybenzoyl)pyrrolidin-3-ol can be compared with other pyrrolidin-3-ol derivatives, such as 1-(2-Methoxybenzyl)pyrrolidin-3-ol . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of 1-(2-Ethoxybenzoyl)pyrrolidin-3-ol lies in its specific substitution pattern, which may confer distinct properties compared to other similar compounds.
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-6-4-3-5-11(12)13(16)14-8-7-10(15)9-14/h3-6,10,15H,2,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYQMBAYHKRTSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-azido-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1465740.png)
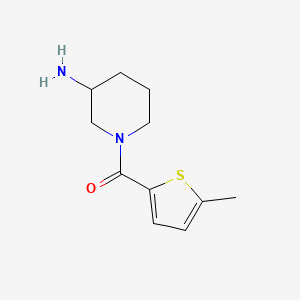
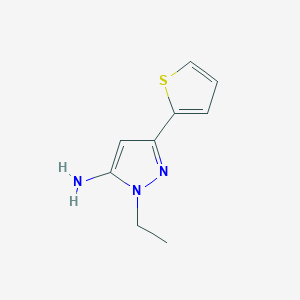
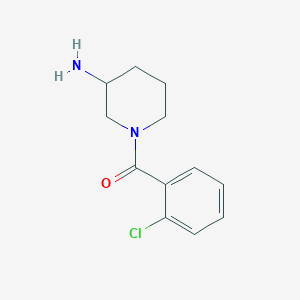
![Methyl 3-amino-4-[(2,5-dimethylphenyl)amino]benzoate](/img/structure/B1465747.png)

